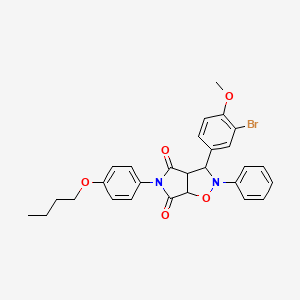
C28H27BrN2O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that features a bromine atom, multiple aromatic rings, and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the allylphenoxyacetyl intermediate, which is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative. This intermediate is further reacted with 4-bromophenyl 4-propoxybenzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or experimental outcome .
Comparison with Similar Compounds
Similar Compounds
- Compounds such as 4-bromo-2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate and 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-chlorophenyl 4-propoxybenzoate are structurally related .
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: shares similarities with other brominated aromatic compounds and hydrazone derivatives.
Uniqueness
The unique combination of functional groups in 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate gives it distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C28H27BrN2O5 |
|---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-5-(4-butoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H27BrN2O5/c1-3-4-16-35-21-13-11-19(12-14-21)30-27(32)24-25(18-10-15-23(34-2)22(29)17-18)31(36-26(24)28(30)33)20-8-6-5-7-9-20/h5-15,17,24-26H,3-4,16H2,1-2H3 |
InChI Key |
BDJWIZPTFYWCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















